REACTION_CXSMILES
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C(O[C:6](=[O:16])[NH:7][C:8]1[C:13]([CH:14]=O)=[CH:12][CH:11]=[CH:10][N:9]=1)(C)(C)C.C(OCC)(=O)[CH2:18][C:19]([O:21][CH2:22][CH3:23])=[O:20].N1CCCCC1>C(O)C>[CH2:22]([O:21][C:19]([C:18]1[C:6](=[O:16])[NH:7][C:8]2[C:13]([CH:14]=1)=[CH:12][CH:11]=[CH:10][N:9]=2)=[O:20])[CH3:23]
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Name
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|
Quantity
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1.53 g
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Type
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reactant
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Smiles
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C(C)(C)(C)OC(NC1=NC=CC=C1C=O)=O
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Name
|
|
Quantity
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2.09 mL
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Type
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reactant
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Smiles
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C(CC(=O)OCC)(=O)OCC
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Name
|
|
Quantity
|
0.34 mL
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Type
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reactant
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Smiles
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N1CCCCC1
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Name
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|
Quantity
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20 mL
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Type
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solvent
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Smiles
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C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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23 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for 16 h
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Duration
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16 h
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Type
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CUSTOM
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Details
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The white crystals which formed
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Type
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FILTRATION
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Details
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were filtered
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Type
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WASH
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Details
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washed with ethanol (20 mL)
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Name
|
|
Type
|
product
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Smiles
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C(C)OC(=O)C=1C(NC2=NC=CC=C2C1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |